Milrinona

Descripción general

Descripción

Milrinone es un inhibidor de la fosfodiesterasa 3 utilizado principalmente como vasodilatador pulmonar en pacientes con insuficiencia cardíaca. Actúa aumentando la contractilidad cardíaca y disminuyendo la resistencia vascular pulmonar . Milrinone es conocido por sus efectos inotrópicos y lusitrópicos positivos, que ayudan a mejorar la función cardíaca y la vasodilatación periférica en la insuficiencia cardíaca aguda descompensada .

Aplicaciones Científicas De Investigación

Milrinone tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

Milrinone ejerce sus efectos inhibiendo la fosfodiesterasa 3, una enzima responsable de la degradación del AMPc . Al prevenir la degradación del AMPc, milrinone aumenta los niveles de AMPc dentro de las células, lo que lleva a una mayor activación de la proteína quinasa A (PKA). La PKA fosforila varios componentes de la maquinaria contráctil del corazón, lo que da como resultado un aumento de la contractilidad y la frecuencia cardíaca . Además, los efectos vasodilatadores de milrinone ayudan a reducir la poscarga del corazón, mejorando su acción de bombeo .

Análisis Bioquímico

Biochemical Properties

Milrinone plays a crucial role in biochemical reactions by inhibiting PDE-3, an enzyme responsible for the degradation of cAMP. By preventing the breakdown of cAMP, milrinone increases its intracellular concentration, leading to enhanced phosphorylation of various proteins involved in cardiac muscle contraction . Milrinone interacts with several biomolecules, including protein kinase A (PKA), which is activated by elevated cAMP levels. PKA phosphorylates key proteins in the heart muscle, thereby improving cardiac contractility and relaxation .

Cellular Effects

Milrinone exerts significant effects on various cell types, particularly cardiomyocytes. It enhances cardiac muscle contractility by increasing cAMP levels, which in turn activates PKA. This activation leads to the phosphorylation of proteins involved in calcium handling, such as phospholamban and the L-type calcium channel . Milrinone also influences cell signaling pathways, gene expression, and cellular metabolism by modulating cAMP levels. In endothelial cells, milrinone promotes vasodilation by increasing nitric oxide production .

Molecular Mechanism

At the molecular level, milrinone inhibits PDE-3, preventing the degradation of cAMP. The increased cAMP levels activate PKA, which phosphorylates various proteins involved in cardiac muscle contraction and relaxation . Milrinone’s positive inotropic effect is primarily due to the phosphorylation of phospholamban, which enhances calcium uptake into the sarcoplasmic reticulum, leading to improved cardiac muscle relaxation . Additionally, milrinone’s vasodilatory effect is mediated by the phosphorylation of myosin light chain kinase, which reduces vascular smooth muscle contraction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of milrinone change over time. Milrinone is relatively stable, but its efficacy can diminish with prolonged use due to receptor desensitization and downregulation . In vitro studies have shown that milrinone maintains its positive inotropic and vasodilatory effects for up to 48 hours . Long-term use of milrinone in vivo has been associated with an increased risk of ventricular arrhythmias and sudden death .

Dosage Effects in Animal Models

The effects of milrinone vary with different dosages in animal models. At low doses, milrinone enhances cardiac contractility and promotes vasodilation without significant adverse effects . At high doses, milrinone can cause toxic effects, including hypotension and arrhythmias . Studies in animal models have shown that milrinone’s positive inotropic effects are dose-dependent, with a threshold effect observed at higher concentrations .

Metabolic Pathways

Milrinone is primarily excreted unchanged in the urine, with a minor fraction undergoing hepatic metabolism to form an inactive O-glucuronide metabolite . The major metabolic pathways for milrinone involve oxidative and conjugative processes, with glucuronidation being the primary pathway of biotransformation . Milrinone’s metabolism is influenced by renal function, and dose adjustments may be necessary in patients with impaired renal function .

Transport and Distribution

Milrinone is transported and distributed within cells and tissues primarily through passive diffusion . It has a volume of distribution of approximately 0.38-0.45 L/kg when administered intravenously . Milrinone binds to plasma proteins at a rate of 70-80%, which affects its distribution and bioavailability. The drug is rapidly distributed to cardiac and vascular tissues, where it exerts its pharmacological effects.

Métodos De Preparación

Milrinone se sintetiza utilizando 1-(4-piridil)-2-acetona como materia prima. Este compuesto se somete a una reacción de calentamiento con alfa-(sustituido metileno) cianoacetamida en condiciones alcalinas para producir milrinone . Este método es simple, conveniente y adecuado para la producción industrial a gran escala, asegurando un alto rendimiento y pureza .

Análisis de las reacciones químicas

Milrinone experimenta diversas reacciones químicas, que incluyen:

Oxidación: Milrinone puede oxidarse bajo condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden modificar la estructura de milrinone, alterando potencialmente sus propiedades farmacológicas.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Análisis De Reacciones Químicas

Milrinone undergoes various chemical reactions, including:

Oxidation: Milrinone can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the structure of milrinone, potentially altering its pharmacological properties.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparación Con Compuestos Similares

Milrinone se compara a menudo con otros inhibidores de la fosfodiesterasa, como:

Dobutamina: Tanto milrinone como dobutamina se utilizan para tratar el shock cardiogénico, pero tienen diferentes mecanismos de acción.

Olprinone: Similar a milrinone, olprinone es un inhibidor de la fosfodiesterasa 3.

Amrinone: Milrinone es un inhibidor de la fosfodiesterasa de bipiridina de segunda generación creado mediante la modificación química de amrinone.

La singularidad de milrinone radica en su doble función como inotrópico y vasodilatador, proporcionando beneficios integrales en el manejo de la insuficiencia cardíaca aguda descompensada .

Propiedades

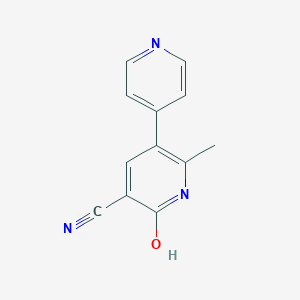

IUPAC Name |

6-methyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c1-8-11(9-2-4-14-5-3-9)6-10(7-13)12(16)15-8/h2-6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZRHRDRVRGEVNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)N1)C#N)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023324 | |

| Record name | Milrinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Milrinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014380 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

<1 mg/mL, 2.09e-01 g/L | |

| Record name | Milrinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00235 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Milrinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014380 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Heart failure is a condition characterized by the heart's inability to provide adequate perfusion to the peripheral tissues, resulting in systemic symptoms including pulmonary, gastrointestinal, renal, and cerebral dysfunction. Although the biochemical and physiological processes underlying heart failure complex and variable, one such physiological response regulated by the sympathetic nervous system involves the eventual downregulation of cardiac β-receptors, decreased catecholamine sensitivity, and a corresponding decrease in adenylyl-cyclase-mediated signalling pathways. Increased intracellular cAMP, mainly acting through protein kinase A, increases sarcolemmal calcium release through L-type calcium channels as well as calcium re-uptake mediated by phospholamban and troponin I; these actions correspond to positive inotropic and lusitropic effects, respectively. Milrinone is a partial competitive inhibitor of phosphodiesterase III (PDE-III), with a measured IC50 value of between 0.66 and 1.3 μM. As a PDE-III inhibitor, milrinone results in an increase in intracellular cAMP, responsible for its pharmacological effects, including positive inotropy, positive lusitropy, and vasodilation. As milrinone affects cAMP levels through PDE-III and not through β-adrenergic receptors, it is effective in patients who have downregulated or otherwise desensitized β-adrenergic receptors and can be administered together with β-agonists/antagonists. | |

| Record name | Milrinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00235 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

78415-72-2 | |

| Record name | Milrinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78415-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Milrinone [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078415722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Milrinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00235 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | milrinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760072 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Milrinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Milrinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MILRINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU9YAX04C7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Milrinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014380 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

>300 °C, > 300 °C | |

| Record name | Milrinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00235 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Milrinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014380 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.